An In-depth Technical Guide to the Physicochemical Properties of 3-cyclopropyl-1H-quinazoline-2,4-dione
An In-depth Technical Guide to the Physicochemical Properties of 3-cyclopropyl-1H-quinazoline-2,4-dione
Introduction
The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological profiles. This technical guide focuses on a specific analog, 3-cyclopropyl-1H-quinazoline-2,4-dione, providing an in-depth exploration of its key physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, and the experimental and predicted characteristics of this compound.
Chemical Identity and Molecular Structure
-
IUPAC Name: 3-cyclopropyl-1H-quinazoline-2,4-dione
-
CAS Number: 30385-94-5[1]
-
Molecular Formula: C₁₁H₁₀N₂O₂[1]
-
Molecular Weight: 202.21 g/mol [1]
-
SMILES: O=c1[nH]c2ccccc2c(=O)n1C1CC1[1]
The molecular structure consists of a bicyclic quinazoline-2,4-dione core with a cyclopropyl group attached to the nitrogen at position 3. The presence of the rigid cyclopropyl moiety can significantly influence the molecule's conformation, lipophilicity, and metabolic stability, making it an interesting candidate for drug design.
Synthesis of 3-cyclopropyl-1H-quinazoline-2,4-dione
Proposed Synthetic Pathway
Caption: Proposed synthetic routes to 3-cyclopropyl-1H-quinazoline-2,4-dione.
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the synthesis of similar 3-substituted quinazoline-2,4-diones.
Step 1: Synthesis of Cyclopropyl Isocyanate
-
Rationale: The isocyanate is a key electrophile for the subsequent reaction with anthranilic acid.
-
Procedure:
-
To a solution of cyclopropylamine in an inert solvent (e.g., toluene or dichloromethane), add a phosgene equivalent (e.g., triphosgene) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, the solvent is carefully removed under reduced pressure to yield crude cyclopropyl isocyanate, which can be used in the next step without further purification.
-
Step 2: Synthesis of 3-cyclopropyl-1H-quinazoline-2,4-dione
-
Rationale: The reaction between an anthranilic acid and an isocyanate, followed by cyclization, is a common method for synthesizing quinazoline-2,4-diones.
-
Procedure:
-
Dissolve anthranilic acid in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Add the freshly prepared cyclopropyl isocyanate to the solution.
-
Heat the reaction mixture to a temperature between 100-150 °C for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and then a non-polar solvent like hexane to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-cyclopropyl-1H-quinazoline-2,4-dione.
-
Physicochemical Properties
Due to the limited availability of experimental data for 3-cyclopropyl-1H-quinazoline-2,4-dione, the following section presents a combination of expected properties based on the quinazoline-2,4-dione scaffold and in silico predictions.
Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point (°C) | 210-230 | Based on analogs |
| logP | 1.2 - 1.8 | ALOGPS, XLOGP3 |
| Aqueous Solubility (logS) | -2.5 to -3.5 | ALOGPS, ESOL |
| pKa (acidic) | 8.5 - 9.5 | ChemAxon |
| pKa (basic) | -2.0 to -3.0 | ChemAxon |
Disclaimer: These values are computationally predicted and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties
The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties.
-
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is indicative of high purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small amount of the dried, crystalline 3-cyclopropyl-1H-quinazoline-2,4-dione is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2-5 °C/min).
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.
-
-
Rationale: The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.
-
Procedure:
-
An excess amount of 3-cyclopropyl-1H-quinazoline-2,4-dione is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is filtered through a 0.22 µm filter to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A calibration curve of the compound is prepared to accurately quantify the concentration.
-
Caption: Workflow for solubility determination by the shake-flask method.
-
Rationale: Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound by monitoring the pH change upon the addition of a titrant.
-
Procedure:
-
A known concentration of 3-cyclopropyl-1H-quinazoline-2,4-dione is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
The solution is placed in a thermostatted vessel and the pH is monitored with a calibrated pH electrode.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
-
The pH is recorded after each addition, allowing the system to reach equilibrium.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
-
Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable method for its determination.
-
Procedure:
-
A solution of 3-cyclopropyl-1H-quinazoline-2,4-dione is prepared in the octanol-saturated water phase.
-
An equal volume of water-saturated octanol is added to the aqueous solution in a sealed container.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Aliquots are carefully taken from both the octanol and aqueous phases.
-
The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Spectral Data
While specific spectra for 3-cyclopropyl-1H-quinazoline-2,4-dione are not available in the searched literature, the expected spectral characteristics can be inferred from data published for closely related quinazoline-2,4-dione derivatives.[2][3][4][5]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals for the four protons on the benzo-ring of the quinazoline-2,4-dione core are expected in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern.
-
N-H Proton: A broad singlet corresponding to the N1-H proton is expected, typically downfield (δ 10-12 ppm), although its observation can be solvent-dependent.
-
Cyclopropyl Protons: The protons of the cyclopropyl group will appear in the upfield region of the spectrum, typically between δ 0.5-1.5 ppm, with complex splitting patterns due to geminal and vicinal coupling.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons: Two distinct signals for the C2 and C4 carbonyl carbons are expected in the downfield region, typically between δ 150-165 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons of the benzo-ring will be observed in the range of δ 110-145 ppm.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region, typically between δ 5-20 ppm.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
C=O Stretching: Two strong absorption bands in the region of 1650-1720 cm⁻¹ corresponding to the stretching vibrations of the two carbonyl groups.
-
C=C Aromatic Stretching: Absorption bands in the region of 1450-1600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 202.21).
-
Fragmentation patterns would likely involve the loss of the cyclopropyl group and cleavage of the quinazoline-2,4-dione ring.
-
Conclusion
3-cyclopropyl-1H-quinazoline-2,4-dione is a molecule of interest within the broader class of quinazoline-2,4-diones, which are known for their diverse biological activities. While experimental data for this specific analog is limited, this guide provides a comprehensive overview of its predicted physicochemical properties and outlines robust, established protocols for their experimental determination. The provided synthetic strategy offers a viable route for its preparation. The expected spectral characteristics, based on closely related compounds, will aid in its identification and characterization. This technical guide serves as a valuable resource for researchers and scientists working on the synthesis, characterization, and application of novel quinazoline-2,4-dione derivatives in drug discovery and development.
References
-
Propersea - Property Prediction. (n.d.). Retrieved March 31, 2026, from [Link]
- Cao, C., et al. (2013). ChemMine tools: an online service for analyzing and clustering small molecules. Nucleic Acids Research, 41(Web Server issue), W58-W63.
- Al-Suwaidan, I. A., et al. (2021). Synthesis of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives...
- Krasavin, M., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3564.
- Facile synthesis of 3-substituted quinazoline-2,4-dione and 2,3-di-substituted quinazolinone derivatives. (n.d.).
- Abdel-Gawad, H., et al. (2022). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Bioorganic Chemistry, 128, 106093.
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved March 31, 2026, from [Link]
-
Property Explorer. (n.d.). Retrieved March 31, 2026, from [Link]
-
SimilarityLab. (n.d.). Tools. Retrieved March 31, 2026, from [Link]
- SYNTHESIS OF N3-SUBSTITUTED QUINAZOLINE-2,4-DIONES VIA C-4 AMINATION-CYCLIZATION OF IS
-
3-Cyclopropyl-2,4(1H,3H)-quinazolinedione. (n.d.). Appchem. Retrieved March 31, 2026, from [Link]
- Al-Omar, M. A., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(23), 8206.
- Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (2015). MedChemComm, 6(11), 1972-1981.
- Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.
- Al-Suwaidan, I. A., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0303635.
- Ozerov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 10(3), 1-14.
- EL AISSOUQ, A., et al. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and drug discovery. F1000Research, 14, 123.
- Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. (2024). European Journal of Nuclear Medicine and Molecular Imaging, 51(8), 2465-2476.
- EL AISSOUQ, A., et al. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. PMC.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
- Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. PMC.
Sources
- 1. appchemical.com [appchemical.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]
